molecular formula C12H14BrClN2O2 B13096285 (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride

(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride

Cat. No.: B13096285
M. Wt: 333.61 g/mol
InChI Key: YSYUDHWJESPREH-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a chiral brominated indole derivative characterized by an ethyl glycinate backbone substituted at the α-carbon with a 4-bromoindol-3-yl group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and crystallographic studies. Key structural features include:

  • Molecular formula: C₁₁H₁₂BrClN₂O₂ (hydrochloride form).
  • Molecular weight: ~321.6 g/mol.
  • Core structure: A 4-bromo-substituted indole ring linked to an ethyl 2-aminoacetate moiety.

The (S)-configuration at the chiral center may further dictate stereoselective activity .

Properties

Molecular Formula

C12H14BrClN2O2

Molecular Weight

333.61 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1

InChI Key

YSYUDHWJESPREH-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.

Scientific Research Applications

Structural Characteristics

The compound consists of an ethyl ester functional group, an amino group, and a brominated indole moiety. The presence of the bromine atom enhances its lipophilicity and biological interactions, making it a candidate for drug development. Its structure can be represented as follows: S Ethyl 2 amino 2 4 bromo 1H indol 3 yl acetate hydrochloride\text{ S Ethyl 2 amino 2 4 bromo 1H indol 3 yl acetate hydrochloride}

The biological activity of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride has been explored through various computational and experimental methods:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Computational tools have predicted multiple biological activities, including potential anticancer effects.
  • In Vitro Studies : Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines, warranting further investigation.

Research Findings and Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Anticancer Activity : Research indicates that this compound may inhibit tumor growth in vitro, showing promise as a lead compound for further development in cancer therapy.
  • Computational Docking Studies : These studies have provided insights into how this compound interacts with proteins involved in disease pathways, suggesting mechanisms through which it may exert its biological effects.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes the target compound and its structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride (Target) C₁₁H₁₂BrClN₂O₂ 321.6 4-Bromoindole, ethyl glycinate, HCl salt
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride C₁₀H₁₁BrCl₂NO₂ ~337.5 4-Bromo-3-chlorophenyl, ethyl glycinate
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.7 Oxane (tetrahydropyran) ring
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride C₁₁H₁₅ClFNO₃ 263.7 3-Fluoro-4-methoxyphenyl
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₉ClN₂O₄ 374.8 Phthalimide, 4-aminophenyl

Analysis of Structural and Functional Differences

Indole vs. Phenyl/Oxane Substituents
  • Target Compound: The 4-bromoindole core enables π-π stacking interactions with biological targets (e.g., serotonin receptors or enzymes in tryptophan metabolism).
  • Phenyl Derivatives :
    • 4-Bromo-3-chlorophenyl analog (): The chloro and bromo substituents increase steric bulk and electron-withdrawing effects, possibly altering binding kinetics compared to the indole system.
    • 3-Fluoro-4-methoxyphenyl analog (): Fluorine’s electronegativity enhances dipole interactions, while methoxy improves solubility but reduces lipophilicity.
Impact of Substituent Position
  • The 4-bromo position on the indole ring (target compound) may favor specific interactions compared to analogs with substituents on phenyl rings (e.g., 5-bromoindole derivatives in ). Bromine’s position influences electronic distribution and steric accessibility .
Salt Form and Solubility
  • All compounds are hydrochloride salts, enhancing aqueous solubility. However, the indole derivative’s larger aromatic system may reduce solubility compared to smaller analogs like the oxane derivative .

Biological Activity

(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄BrClN₂O₂
  • CAS Number : 1050909-49-3
  • Molecular Weight : 297.15 g/mol

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of various kinases involved in cancer progression, particularly c-MET and SMO (Smoothened) pathways. In vitro studies have demonstrated significant inhibition of c-MET activity at concentrations as low as 20 μM, with some derivatives achieving over 72% inhibition .
  • Synergistic Effects in Cancer Models : In combination therapies, this compound has been reported to enhance the efficacy of existing treatments for non-small cell lung cancer (NSCLC), particularly against resistant cell lines. This suggests a potential role in overcoming drug resistance by restoring sensitivity to EGFR-targeted therapies .

Biological Activity Overview

Activity TypeObserved EffectReference
c-MET Inhibition >50% inhibition at 20 μM
SMO Binding Affinity IC₅₀ = 0.060 μM
Antiproliferative Activity Enhanced cell growth inhibition in NSCLC models
Apoptosis Induction Increased apoptosis in resistant NSCLC cells

Case Studies

  • NSCLC Resistance Models : A study evaluated the effects of this compound on gefitinib-resistant NSCLC cells. The compound restored drug sensitivity and reduced tumor growth in xenograft models, highlighting its potential as a combination therapy agent .
  • Structural Modifications and Activity Correlation : Research into structural analogs revealed that halogen substitutions, particularly bromine, significantly enhanced kinase inhibition compared to non-substituted variants. This underscores the importance of molecular structure in determining biological activity .

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